molecular formula C19H22N2O3S B2955396 (4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1210308-10-3

(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No.: B2955396
CAS No.: 1210308-10-3
M. Wt: 358.46
InChI Key: QGYQZUGPVYBXND-UHFFFAOYSA-N
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Description

(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

  • Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized and evaluated for their antibacterial and cytotoxic activities. Compounds with piperazine linkers exhibited significant inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as MRSA and VRE bacterial strains. They also demonstrated potent biofilm inhibition activities and were effective against the MurB enzyme, highlighting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).

Anticancer and Antituberculosis Studies

  • Piperazine derivatives have been explored for their anticancer and antituberculosis activities. A study synthesized a series of compounds and evaluated them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds exhibited significant activity, underscoring the potential of piperazine derivatives in developing novel therapeutics for cancer and tuberculosis (Mallikarjuna et al., 2014).

Tubulin Polymerization Inhibition for Cancer Treatment

  • N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as highly potent inhibitors of tubulin polymerization. These compounds showed excellent antiproliferative properties against a wide range of cancer cell lines and effectively induced G2/M phase cell cycle blockade, suggesting their potential as novel and potent tubulin polymerization inhibitors for cancer therapy (Prinz et al., 2017).

Properties

IUPAC Name

[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-12-10-14(13(2)24-12)18(22)20-5-7-21(8-6-20)19(23)16-11-15(16)17-4-3-9-25-17/h3-4,9-10,15-16H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYQZUGPVYBXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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